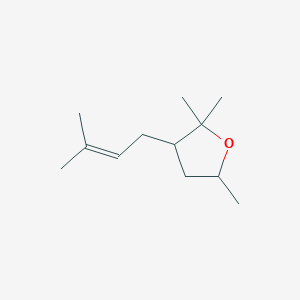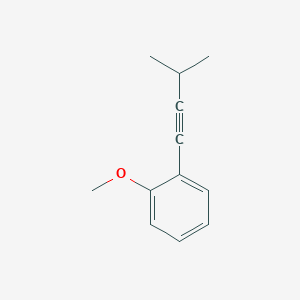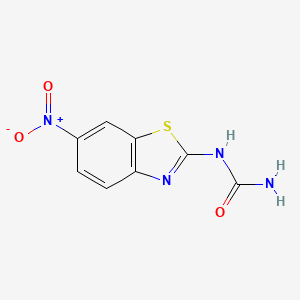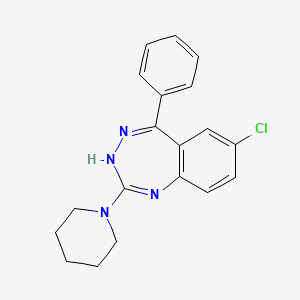![molecular formula C27H21NO4 B14324244 [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate CAS No. 103620-23-1](/img/structure/B14324244.png)
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate is a complex organic compound with a unique structure that includes a benzoyloxy group and a tetrahydrobenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrobenzoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydrobenzoquinoline core.
Introduction of the Benzoyloxy Group: The hydroxyl group on the tetrahydrobenzoquinoline core is then esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative.
Final Esterification: The final step involves the esterification of the remaining hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, leading to changes in their activity. The tetrahydrobenzoquinoline core can also interact with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and quinidine.
Benzoyloxy Derivatives: Compounds with benzoyloxy groups, such as benzoyl peroxide.
Uniqueness
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate is unique due to its combination of a tetrahydrobenzoquinoline core and benzoyloxy groups. This combination provides the compound with unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
103620-23-1 |
|---|---|
Molecular Formula |
C27H21NO4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate |
InChI |
InChI=1S/C27H21NO4/c29-26(18-8-3-1-4-9-18)31-24-16-14-20-21-12-7-17-28-23(21)15-13-22(20)25(24)32-27(30)19-10-5-2-6-11-19/h1-13,15,17,24-25H,14,16H2/t24-,25-/m0/s1 |
InChI Key |
LWLZRXSNANBADU-DQEYMECFSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
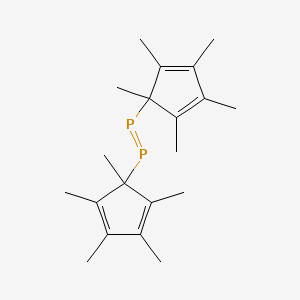
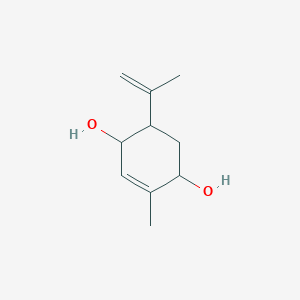


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
